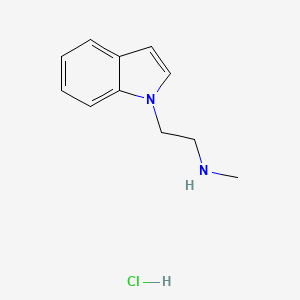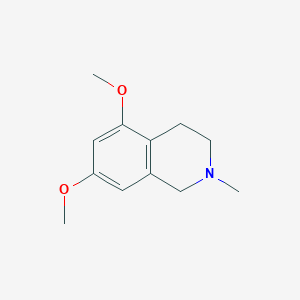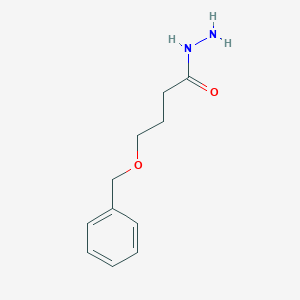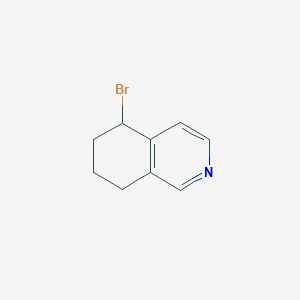
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline est un composé hétérocyclique qui présente une structure de noyau quinazoline. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines, notamment la chimie médicinale et la science des matériaux. La présence des groupes chlorométhyle et hydrazono dans sa structure en fait un intermédiaire polyvalent pour d’autres modifications chimiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline implique généralement la réaction de la 2-chlorométhylquinazoline avec l’hydrazine ou ses dérivés. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. La réaction peut être représentée comme suit :
2-chlorométhylquinazoline+hydrazine→4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et l’optimisation des conditions de réaction peuvent améliorer le rendement et la pureté du produit. De plus, l’utilisation de catalyseurs et de solvants alternatifs peut être envisagée pour améliorer l’efficacité de la synthèse.
Analyse Des Réactions Chimiques
Types de réactions
4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinazoline avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazono en un groupe amino.
Substitution : Le groupe chlorométhyle peut être substitué par d’autres nucléophiles pour former une variété de dérivés.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO₄) ou le peroxyde d’hydrogène (H₂O₂) peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles tels que les amines, les thiols ou les alcools peuvent réagir avec le groupe chlorométhyle en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des N-oxydes de quinazoline, tandis que les réactions de substitution peuvent produire une large gamme de dérivés de quinazoline fonctionnalisés.
Applications de recherche scientifique
4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline présente plusieurs applications de recherche scientifique :
Chimie médicinale : Il sert de précurseur pour la synthèse de diverses molécules bioactives aux propriétés thérapeutiques potentielles, notamment des agents anticancéreux et antimicrobiens.
Science des matériaux : Le composé peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques uniques.
Études biologiques : Il est utilisé dans l’étude des inhibiteurs enzymatiques et des modulateurs de récepteurs en raison de sa capacité à interagir avec les macromolécules biologiques.
Applications industrielles : Les dérivés du composé sont étudiés pour une utilisation dans les produits agrochimiques et les colorants.
Applications De Recherche Scientifique
4-(2-(Chloromethyl)hydrazono)-1,4-dihydroquinazoline has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: The compound’s derivatives are explored for use in agrochemicals and dyes.
Mécanisme D'action
Le mécanisme d’action de 4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydrazono peut former des liaisons hydrogène et d’autres interactions avec les enzymes ou les récepteurs, modulant leur activité. Le groupe chlorométhyle peut agir comme un électrophile, réagissant avec les sites nucléophiles des biomolécules. Ces interactions peuvent conduire à l’inhibition de l’activité enzymatique ou à la modulation de la fonction des récepteurs, entraînant divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Chlorométhylquinazoline : Un précurseur dans la synthèse de 4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline.
4-Hydrazonoquinazoline : Manque le groupe chlorométhyle mais partage la fonctionnalité hydrazono.
N-oxydes de quinazoline : Dérivés oxydés aux propriétés électroniques différentes.
Unicité
4-(2-(Chlorométhyl)hydrazono)-1,4-dihydroquinazoline est unique en raison de la présence à la fois de groupes chlorométhyle et hydrazono, qui offrent une combinaison de réactivité et de fonctionnalité non trouvée dans des composés similaires. Cette double fonctionnalité permet une large gamme de modifications chimiques et d’applications, ce qui en fait un composé précieux dans divers domaines de recherche.
Propriétés
Formule moléculaire |
C9H9ClN4 |
|---|---|
Poids moléculaire |
208.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-quinazolin-4-ylhydrazine |
InChI |
InChI=1S/C9H9ClN4/c10-5-13-14-9-7-3-1-2-4-8(7)11-6-12-9/h1-4,6,13H,5H2,(H,11,12,14) |
Clé InChI |
BYKPMTFLDJCLHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC=N2)NNCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl 4-aminothieno[3,2-c]pyridine-3-carboxylate](/img/structure/B11893628.png)
![7-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893632.png)



![5-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11893658.png)

![4-Chloro-2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B11893686.png)

